(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate
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Overview
Description
(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . It is a piperidine derivative, characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, along with a benzyl ester group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Functional Group Introduction: The amino and hydroxyl groups are introduced at the 3 and 4 positions of the piperidine ring through various chemical reactions, such as nucleophilic substitution and reduction.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate to form the benzyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the piperidine ring allow it to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate the activity of these proteins and influence various biological processes .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the benzyl ester group.
(3R,4R)-benzyl 3-amino-4-hydroxy-2-piperidinecarboxylate: Similar structure with a different substitution pattern on the piperidine ring.
Uniqueness
The presence of the benzyl ester group in (3R,4R)-benzyl 3-amino-4-hydroxypiperidine-1-carboxylate distinguishes it from other similar compounds. This group can influence the compound’s solubility, stability, and reactivity, making it unique in its chemical and biological properties .
Properties
IUPAC Name |
benzyl (3R,4R)-3-amino-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBZJXAWNVLSE-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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